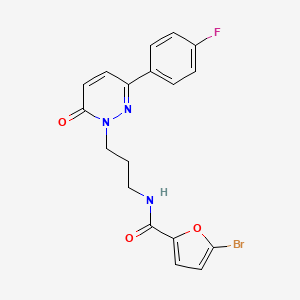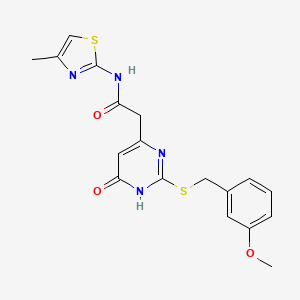![molecular formula C27H23ClFN3O2S B2424447 2-[(4-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one CAS No. 1115452-81-7](/img/structure/B2424447.png)
2-[(4-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(4-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C27H23ClFN3O2S and its molecular weight is 508.01. The purity is usually 95%.
BenchChem offers high-quality 2-[(4-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antitubercular Activity
Quinazolinone derivatives have shown promise in antimicrobial and antitubercular activities. Studies on fluorinated benzothiazolo imidazole compounds, including similar structures, have demonstrated significant antimicrobial activity, highlighting the potential of quinazolinone scaffolds in developing new antimicrobial agents (Sathe et al., 2011). Additionally, the 2,4-diaminoquinazoline series has been identified as effective inhibitors of Mycobacterium tuberculosis growth, with systematic evaluations revealing key structure-activity relationships critical for potency (Odingo et al., 2014).
AMPA Receptor Antagonism
Research into quinazolin-4-one derivatives has also explored their potential as AMPA receptor antagonists. A series of 6-fluoro-3-(2-chlorophenyl)quinazolin-4-ones, including variants with a 2-fluorophenyl ring, were evaluated for their inhibitory effects on AMPA receptors. These studies have helped to understand the structural requirements for AMPA receptor inhibition, identifying potential candidates for neurological disorders treatment (Chenard et al., 2001).
H1-Antihistaminic Activity
Novel quinazolin-4-(3H)-one derivatives have been synthesized for evaluation as H1-antihistaminic agents. The synthesis of these compounds involved reacting quinazolin-4-(3H)-one with various amines, leading to compounds with significant protection against histamine-induced bronchospasm in guinea pigs. This research suggests quinazolinone derivatives as promising candidates for developing new classes of H1-antihistaminic agents (Alagarsamy & Parthiban, 2013).
Antifungal and Antibacterial Agents
The synthesis of novel quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety has been undertaken, with some compounds exhibiting good antimicrobial activities. For example, certain derivatives showed superior inhibitory effects against Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri, suggesting their utility in addressing bacterial plant diseases (Yan et al., 2016).
Antitumor Activity
Quinazolinone derivatives have been evaluated for their antitumor activity, with some compounds exhibiting potential against various cancer cell lines. For instance, a synthesized compound demonstrated better antitumor activity than a reference compound in human hepatoma cells SMMC7721 and human melanoma cells A375, indicating the potential of quinazolinone derivatives in cancer therapy (Zhou et al., 2021).
properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)-7-(piperidine-1-carbonyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClFN3O2S/c28-20-7-4-18(5-8-20)17-35-27-30-24-16-19(25(33)31-14-2-1-3-15-31)6-13-23(24)26(34)32(27)22-11-9-21(29)10-12-22/h4-13,16H,1-3,14-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEKFBUYBUYRSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

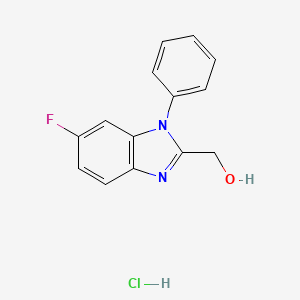
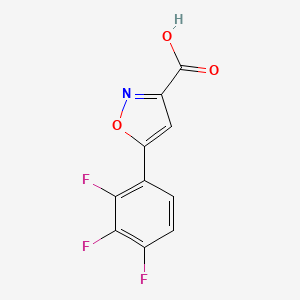
![Tert-butyl 3-sulfanyl-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2424369.png)
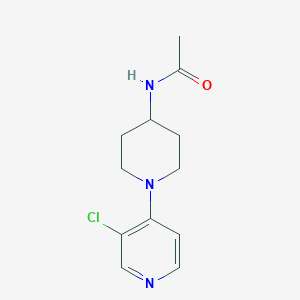
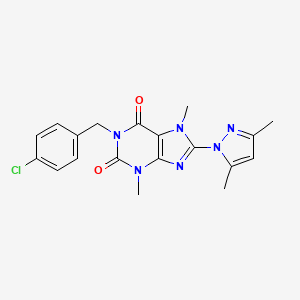
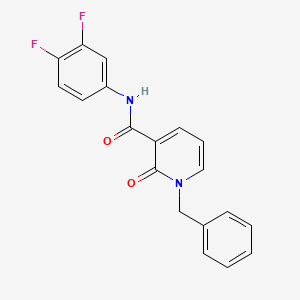
![4-ethyl-N-[2-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide](/img/structure/B2424373.png)
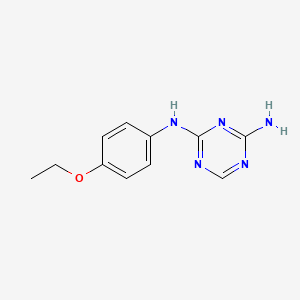
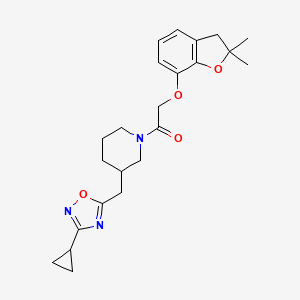
![6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(4-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2424379.png)
![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2424381.png)
![5-bromo-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide](/img/structure/B2424382.png)
